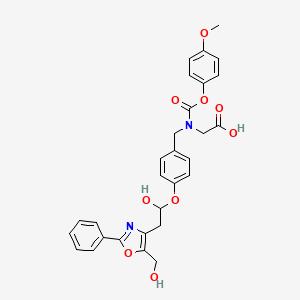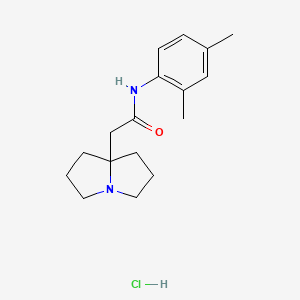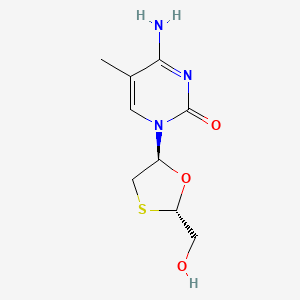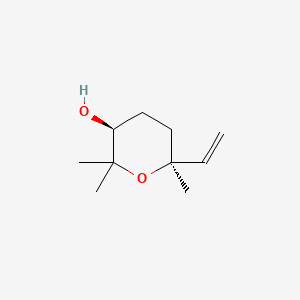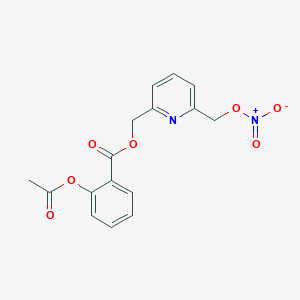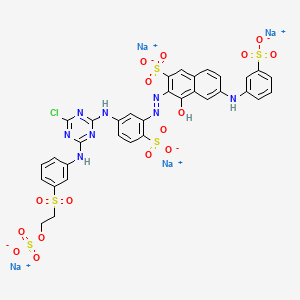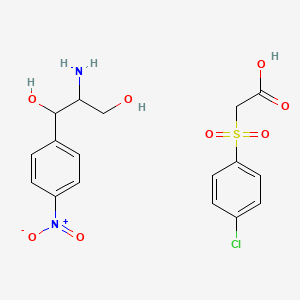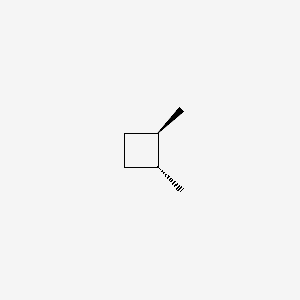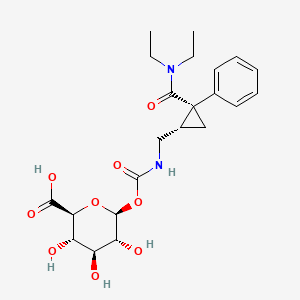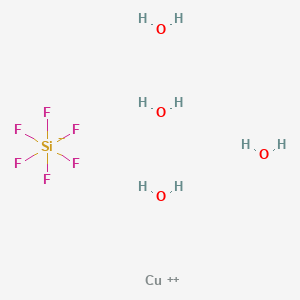
Cupric hexafluorosilicate tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric hexafluorosilicate tetrahydrate is an inorganic chemical compound of copper from the group of hexafluorosilicates. It is known for its use as a pesticide and was historically used as a wood preservative . The compound has the molecular formula CuF6Si·4H2O and is characterized by its blue, monoclinic, efflorescent crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cupric hexafluorosilicate tetrahydrate can be synthesized by reacting copper(II) oxide or copper(II) hydroxide with hexafluorosilicic acid. The reaction typically occurs in an aqueous medium and results in the formation of the tetrahydrate form of the compound.
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of copper(II) compounds with hexafluorosilicic acid under specific temperature and pH conditions to ensure the formation of the desired tetrahydrate form. The product is then purified and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Cupric hexafluorosilicate tetrahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) ion can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The compound can undergo substitution reactions where the hexafluorosilicate ion can be replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Sodium chloride, potassium nitrate.
Major Products Formed:
Oxidation: Formation of copper(III) compounds.
Reduction: Formation of copper(I) compounds.
Substitution: Formation of various copper salts depending on the substituting anion.
Scientific Research Applications
Cupric hexafluorosilicate tetrahydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in medical treatments due to its copper content.
Industry: Utilized in the dyeing and hardening of white marble, as well as in the treatment of plant diseases.
Mechanism of Action
The mechanism of action of cupric hexafluorosilicate tetrahydrate involves the interaction of copper ions with biological molecules. Copper ions can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components such as membranes, proteins, and DNA. This oxidative stress leads to the antimicrobial and pesticidal effects of the compound .
Comparison with Similar Compounds
Cupric Chloride: Another copper(II) compound with similar antimicrobial properties.
Cupric Sulfate: Widely used as a fungicide and herbicide.
Cupric Nitrate: Used in various chemical syntheses and as a catalyst.
Uniqueness: Cupric hexafluorosilicate tetrahydrate is unique due to its hexafluorosilicate ion, which imparts specific chemical properties and reactivity. Its use as a pesticide and wood preservative also distinguishes it from other copper compounds .
Properties
CAS No. |
25869-11-8 |
|---|---|
Molecular Formula |
CuF6H8O4Si |
Molecular Weight |
277.68 g/mol |
IUPAC Name |
copper;hexafluorosilicon(2-);tetrahydrate |
InChI |
InChI=1S/Cu.F6Si.4H2O/c;1-7(2,3,4,5)6;;;;/h;;4*1H2/q+2;-2;;;; |
InChI Key |
NVCPXIBVEJXMKG-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
